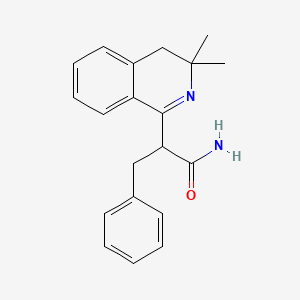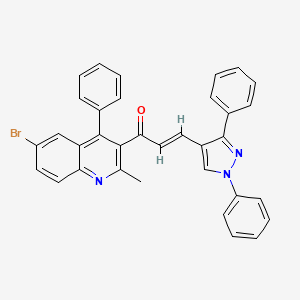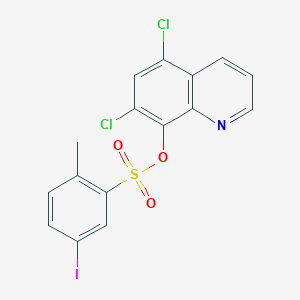![molecular formula C31H26N6O6S3 B15010482 2-({2-nitro-4-[(E)-(2-{4-nitro-2-[(4-phenylpiperidin-1-yl)sulfonyl]phenyl}hydrazinylidene)methyl]phenyl}sulfanyl)-1,3-benzothiazole](/img/structure/B15010482.png)
2-({2-nitro-4-[(E)-(2-{4-nitro-2-[(4-phenylpiperidin-1-yl)sulfonyl]phenyl}hydrazinylidene)methyl]phenyl}sulfanyl)-1,3-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({2-NITRO-4-[(E)-(2-{4-NITRO-2-[(4-PHENYLPIPERIDIN-1-YL)SULFONYL]PHENYL}HYDRAZIN-1-YLIDENE)METHYL]PHENYL}SULFANYL)-1,3-BENZOTHIAZOLE is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . This particular compound features a benzothiazole core with various substituents, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Méthodes De Préparation
The synthesis of 2-({2-NITRO-4-[(E)-(2-{4-NITRO-2-[(4-PHENYLPIPERIDIN-1-YL)SULFONYL]PHENYL}HYDRAZIN-1-YLIDENE)METHYL]PHENYL}SULFANYL)-1,3-BENZOTHIAZOLE involves multiple steps, typically starting with the preparation of the benzothiazole core. The synthetic route often includes the following steps:
Formation of Benzothiazole Core: This is usually achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Nitro Groups: Nitration of the benzothiazole core is carried out using a mixture of concentrated nitric and sulfuric acids.
Attachment of Sulfonyl and Piperidine Groups: The sulfonyl and piperidine groups are introduced through nucleophilic substitution reactions, often using sulfonyl chlorides and piperidine derivatives.
Final Assembly: The final compound is assembled through a series of condensation reactions, typically involving hydrazine derivatives and aldehydes.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Analyse Des Réactions Chimiques
2-({2-NITRO-4-[(E)-(2-{4-NITRO-2-[(4-PHENYLPIPERIDIN-1-YL)SULFONYL]PHENYL}HYDRAZIN-1-YLIDENE)METHYL]PHENYL}SULFANYL)-1,3-BENZOTHIAZOLE undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro groups, to form corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole core and the phenyl rings.
Condensation: The hydrazine moiety can participate in condensation reactions with aldehydes and ketones to form hydrazones.
Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C), sodium borohydride (NaBH4), and various acids and bases. Major products formed from these reactions include amino derivatives, hydrazones, and substituted benzothiazoles.
Applications De Recherche Scientifique
2-({2-NITRO-4-[(E)-(2-{4-NITRO-2-[(4-PHENYLPIPERIDIN-1-YL)SULFONYL]PHENYL}HYDRAZIN-1-YLIDENE)METHYL]PHENYL}SULFANYL)-1,3-BENZOTHIAZOLE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biological Research: The compound is used in studies related to its antimicrobial and antifungal properties, making it a candidate for new antibiotic development.
Pharmaceutical Research: It is explored for its potential use in drug formulations targeting various diseases, including infectious diseases and inflammatory conditions.
Industrial Applications: The compound’s unique chemical structure makes it useful in the development of new materials and chemical intermediates.
Mécanisme D'action
The mechanism of action of 2-({2-NITRO-4-[(E)-(2-{4-NITRO-2-[(4-PHENYLPIPERIDIN-1-YL)SULFONYL]PHENYL}HYDRAZIN-1-YLIDENE)METHYL]PHENYL}SULFANYL)-1,3-BENZOTHIAZOLE involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as kinases and proteases, which are involved in cell signaling and proliferation.
DNA Intercalation: It can intercalate into DNA, disrupting the replication process and leading to cell death.
Reactive Oxygen Species (ROS) Generation: The compound can induce the production of ROS, leading to oxidative stress and apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
2-({2-NITRO-4-[(E)-(2-{4-NITRO-2-[(4-PHENYLPIPERIDIN-1-YL)SULFONYL]PHENYL}HYDRAZIN-1-YLIDENE)METHYL]PHENYL}SULFANYL)-1,3-BENZOTHIAZOLE can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug with a simpler structure but similar biological activity.
Ritonavir: An antiretroviral drug that also contains a thiazole ring but has a different mechanism of action.
Abafungin: An antifungal drug with a thiazole core, used for its broad-spectrum antifungal activity.
The uniqueness of 2-({2-NITRO-4-[(E)-(2-{4-NITRO-2-[(4-PHENYLPIPERIDIN-1-YL)SULFONYL]PHENYL}HYDRAZIN-1-YLIDENE)METHYL]PHENYL}SULFANYL)-1,3-BENZOTHIAZOLE lies in its complex structure, which allows for multiple points of interaction with biological targets, making it a versatile compound in medicinal chemistry.
Propriétés
Formule moléculaire |
C31H26N6O6S3 |
|---|---|
Poids moléculaire |
674.8 g/mol |
Nom IUPAC |
N-[(E)-[4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methylideneamino]-4-nitro-2-(4-phenylpiperidin-1-yl)sulfonylaniline |
InChI |
InChI=1S/C31H26N6O6S3/c38-36(39)24-11-12-26(30(19-24)46(42,43)35-16-14-23(15-17-35)22-6-2-1-3-7-22)34-32-20-21-10-13-29(27(18-21)37(40)41)45-31-33-25-8-4-5-9-28(25)44-31/h1-13,18-20,23,34H,14-17H2/b32-20+ |
Clé InChI |
YUWXBJBTLMJOCC-UZWMFBFFSA-N |
SMILES isomérique |
C1CN(CCC1C2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)[N+](=O)[O-])N/N=C/C4=CC(=C(C=C4)SC5=NC6=CC=CC=C6S5)[N+](=O)[O-] |
SMILES canonique |
C1CN(CCC1C2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)[N+](=O)[O-])NN=CC4=CC(=C(C=C4)SC5=NC6=CC=CC=C6S5)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E)-1-(2-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B15010408.png)
![N-[2-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-methoxybenzamide](/img/structure/B15010416.png)
![N'-{(E)-[5-nitro-2,4-di(piperidin-1-yl)phenyl]methylidene}-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide](/img/structure/B15010417.png)

![3-{5-[(Z)-(2-{4-[(4-fluorophenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B15010421.png)

![2-(naphthalen-1-yl)-N-[2-({2-oxo-2-[(2-phenylethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B15010443.png)
![6'-amino-3'-phenyl-1'H-spiro[fluorene-9,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B15010451.png)
![Methyl 6a-methyl-4,6-dioxo-5-[3-(trifluoromethyl)phenyl]-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B15010462.png)
![1-{5-[(E)-phenyldiazenyl]-1-benzofuran-2-yl}ethanone](/img/structure/B15010463.png)
![6-Methyl-2-phenyl-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B15010471.png)

![2,4-dichloro-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B15010480.png)
